

Technical Support Center: Mitigating Spectral Interferences in Arsenic Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *C-13 labelled arsenobetaine
bromide*

CAS No.: *2034172-56-8*

Cat. No.: *B1148489*

[Get Quote](#)

Welcome to the technical support center for arsenic (As) analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of spectral interferences that can compromise the accuracy of arsenic quantification. As a monoisotopic element (^{75}As), arsenic is particularly susceptible to isobaric and polyatomic interferences, making robust method development essential.^[1]

This guide provides in-depth, question-and-answer-based troubleshooting protocols and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common spectral interferences I should be aware of when analyzing for arsenic?

A1: The primary spectral interference at mass-to-charge ratio (m/z) 75 is from the argon chloride polyatomic ion ($40\text{Ar}35\text{Cl}^+$).^{[1][2]} This interference is especially problematic in samples with high chloride content, such as biological fluids (urine, serum), environmental water samples, and digested pharmaceutical ingredients containing chloride salts.^{[3][4]}

Other significant interferences include:

- $40\text{Ca}35\text{Cl}^+$: Another chloride-based polyatomic ion that can be present in samples with high calcium and chloride concentrations.^[1]
- Doubly charged rare earth elements (REEs): Ions such as 150Nd^{2+} and 150Sm^{2+} can appear at m/z 75 and cause significant false positives, particularly in complex matrices like soil or certain raw materials.^{[1][5]}
- Metal oxides: In some matrices, oxide ions like $59\text{Co}16\text{O}^+$ can also contribute to the signal at m/z 75.^{[1][6]}

Q2: I'm seeing unexpectedly high arsenic readings in my saline matrix samples. What is the likely cause and the first step to troubleshoot?

A2: The most probable cause is the $40\text{Ar}35\text{Cl}^+$ interference due to the high chloride concentration in your saline matrix. The argon plasma combines with chlorine from your sample to form this polyatomic ion, which is indistinguishable from 75As^+ by a standard quadrupole ICP-MS.^{[2][7]}

Initial Troubleshooting Step: Analyze a blank solution containing the same saline concentration as your samples. A high signal at m/z 75 in this blank confirms the presence of the $40\text{Ar}35\text{Cl}^+$ interference.

Q3: Can I simply dilute my high-chloride samples to reduce the $40\text{Ar}35\text{Cl}^+$ interference?

A3: While dilution can reduce the chloride concentration and thus the magnitude of the $40\text{Ar}35\text{Cl}^+$ interference, it may not be a sufficient solution for two main reasons:

- Analyte Concentration: If your arsenic concentration is already low, dilution may bring it below the instrument's limit of detection (LOD) or limit of quantification (LOQ).

- Persistent Interference: Even with significant dilution, the remaining chloride may still generate a substantial interference signal, leading to inaccurate results. For instance, a 20-fold dilution of urine samples was necessary in one study to avoid column overloading from chloride and subsequent interference.[3][8]

Dilution should be considered as part of a broader mitigation strategy, not the sole solution.

Q4: What is a collision/reaction cell (CRC) and how does it help with arsenic analysis?

A4: A collision/reaction cell (CRC) is a device placed before the mass analyzer in an ICP-MS system. It is filled with a specific gas to mitigate polyatomic interferences.[9] There are two primary modes of operation:

- Collision Mode (with Kinetic Energy Discrimination - KED): An inert gas like helium (He) is introduced into the cell. The larger polyatomic ions (e.g., $40\text{Ar}^{35}\text{Cl}^+$) undergo more collisions than the smaller analyte ions (75As^+). This results in a greater loss of kinetic energy for the interfering ions, which are then filtered out by an energy barrier before the quadrupole.[10] While effective for many polyatomic interferences, KED is less effective against doubly charged ions.[1][5]
- Reaction Mode: A reactive gas (e.g., oxygen, hydrogen) is used to selectively react with either the analyte or the interfering ion. For arsenic, oxygen is often used to convert 75As^+ to its oxide, $75\text{As}^{16}\text{O}^+$, which is then measured at m/z 91.[1][9] This "mass shift" moves the analyte to a new mass where the original interferences are not present.[1]

Q5: My instrument has a CRC, but I'm still getting inaccurate results for arsenic in samples containing rare earth elements. Why?

A5: Standard collision mode (He with KED) is often ineffective at removing doubly charged REE interferences (e.g., 150Nd^{2+} , 150Sm^{2+}).[1][5] This is because the kinetic energy of these doubly charged ions is higher compared to singly charged ions like 75As^+ , making it difficult to discriminate against them using KED.[1] For such samples, a different approach is necessary, such as reaction mode or the use of a triple quadrupole ICP-MS.[5][9]

Part 2: Troubleshooting Guides

Guide 1: Resolving $40\text{Ar}^{35}\text{Cl}^+$ Interference

Issue: Falsely elevated arsenic results in high-chloride matrices.

Underlying Cause: Formation of $40\text{Ar}35\text{Cl}^+$ in the plasma.

Solutions:

Method 1: Collision/Reaction Cell (CRC) Technology

- Helium (He) Collision Mode with KED:
 - Introduce high-purity helium gas into the collision cell.
 - Optimize the He flow rate and the KED voltage according to the instrument manufacturer's recommendations. A typical starting point is a flow rate that reduces the background signal at m/z 75 while maintaining adequate arsenic sensitivity.
 - Analyze a chloride-containing blank to confirm the reduction of the interference. Causality: He collisions reduce the kinetic energy of the larger $40\text{Ar}35\text{Cl}^+$ ions more than the 75As^+ ions, allowing for their removal by the energy barrier.[\[10\]](#)
- Oxygen (O_2) Reaction Mode (Mass Shift):
 - Introduce oxygen gas into the reaction cell.
 - Set the mass spectrometer to measure m/z 91 (for $75\text{As}16\text{O}^+$).
 - Optimize the O_2 flow rate to maximize the formation of $75\text{As}16\text{O}^+$ while minimizing potential new interferences at m/z 91 (e.g., 91Zr^+). Causality: Arsenic reacts with oxygen to form an oxide ion at a different mass, effectively shifting it away from the original interference at m/z 75.[\[9\]](#)

Method 2: Mathematical Corrections

This approach is used when CRC technology is unavailable or insufficient. It relies on measuring another isotope of chlorine to predict and subtract the interference.[\[2\]](#)

- Measure the interfering signal: Analyze a standard solution containing chloride but no arsenic.

- Monitor a second mass: Measure the signal intensity of the $40\text{Ar}37\text{Cl}^+$ ion at m/z 77.
- Establish a correction equation: Based on the natural isotopic abundance of chlorine (35Cl : ~75.8%, 37Cl : ~24.2%), a correction factor can be derived. The instrument software can then automatically subtract the calculated $40\text{Ar}35\text{Cl}^+$ contribution from the total signal at m/z 75. [2] A simplified representation of the correction would be: Corrected ^{75}As Signal = Total Signal at m/z 75 - (k * Signal at m/z 77) where 'k' is the empirically determined correction factor. Limitations: This method can be less accurate if the interference is very high and the analyte signal is low. It can also be complicated if the correction mass (m/z 77) also has interferences.[2]

Method 3: Chromatographic Separation

For speciation analysis, high-performance liquid chromatography (HPLC) can be coupled with ICP-MS to separate the arsenic species from the chloride in the sample matrix before they enter the plasma.[3][11]

- Select an appropriate column: An ion-exchange column is typically used.
- Develop a mobile phase: The mobile phase is optimized to retain the arsenic species while allowing the chloride to elute at a different time.
- Analyze the sample: The chloride will pass through to the ICP-MS at a different retention time than the arsenic compounds, thus eliminating the formation of $40\text{Ar}35\text{Cl}^+$ during the measurement of arsenic.[8][11]

Guide 2: Overcoming Doubly Charged REE Interferences

Issue: Inaccurate, high arsenic results in samples containing rare earth elements (e.g., gadolinium, neodymium, samarium).

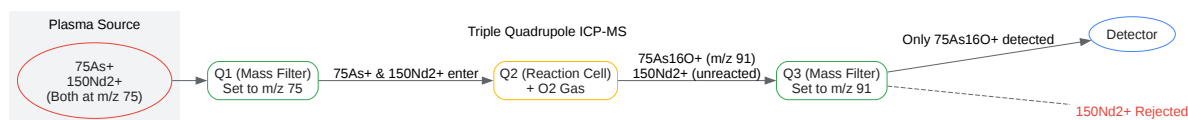
Underlying Cause: Doubly charged ions like 150Nd^{2+} and 150Sm^{2+} have a mass-to-charge ratio of 75.

Solutions:

Method 1: Triple Quadrupole ICP-MS (ICP-MS/MS)

This is the most robust solution for eliminating doubly charged REE interferences.[5][9]

- Set the first quadrupole (Q1): Q1 is set to only allow ions with m/z 75 to pass into the collision/reaction cell (Q2). This means both $75As^+$ and the doubly charged REEs enter the cell.
- Introduce a reaction gas into Q2: Oxygen is used as a reaction gas. $75As^+$ reacts to form $75As16O^+$ at m/z 91. The doubly charged REEs typically do not react in the same way.
- Set the second analyzing quadrupole (Q3): Q3 is set to only allow ions with m/z 91 to pass to the detector. Causality: The MS/MS configuration ensures that only ions that have the correct starting mass (m/z 75) AND react to form the correct product ion mass (m/z 91) are detected. This provides a highly selective and interference-free measurement.[1][9]



[Click to download full resolution via product page](#)

Caption: Triple quadrupole ICP-MS workflow for arsenic analysis.

Method 2: Hydrogen (H_2) Reaction Mode

In some single-quadrupole instruments, hydrogen can be used as a reaction gas to mitigate doubly charged REE interferences.[10]

- Introduce H_2 gas: Use hydrogen in the reaction cell.

- Mechanism: H₂ can neutralize the doubly charged ions or react with them in a way that they no longer interfere with arsenic at m/z 75. The collisional cross-section of a doubly charged ion is greater with H₂ than with He, which aids in their removal via KED.[10]
- Optimization: Careful optimization of the H₂ flow rate is critical to ensure efficient removal of the interference without significantly suppressing the arsenic signal.

Method 3: Mathematical Corrections (with caution)

While possible, mathematical corrections for doubly charged interferences are prone to error and should be used with caution, especially at low analyte concentrations.[5][12]

- Monitor another isotope: Measure an interference-free isotope of the interfering REE (e.g., ¹⁴⁶Nd for ¹⁵⁰Nd²⁺).
- Determine the doubly charged formation rate: Empirically determine the ratio of the doubly charged ion to the singly charged ion (e.g., ¹⁵⁰Nd²⁺/¹⁴⁶Nd⁺) by analyzing a single-element standard of the REE. This rate should be checked regularly as it can be affected by plasma conditions.[12]
- Apply the correction: The instrument software can then subtract the calculated interference.

Table 1: Summary of Troubleshooting Strategies

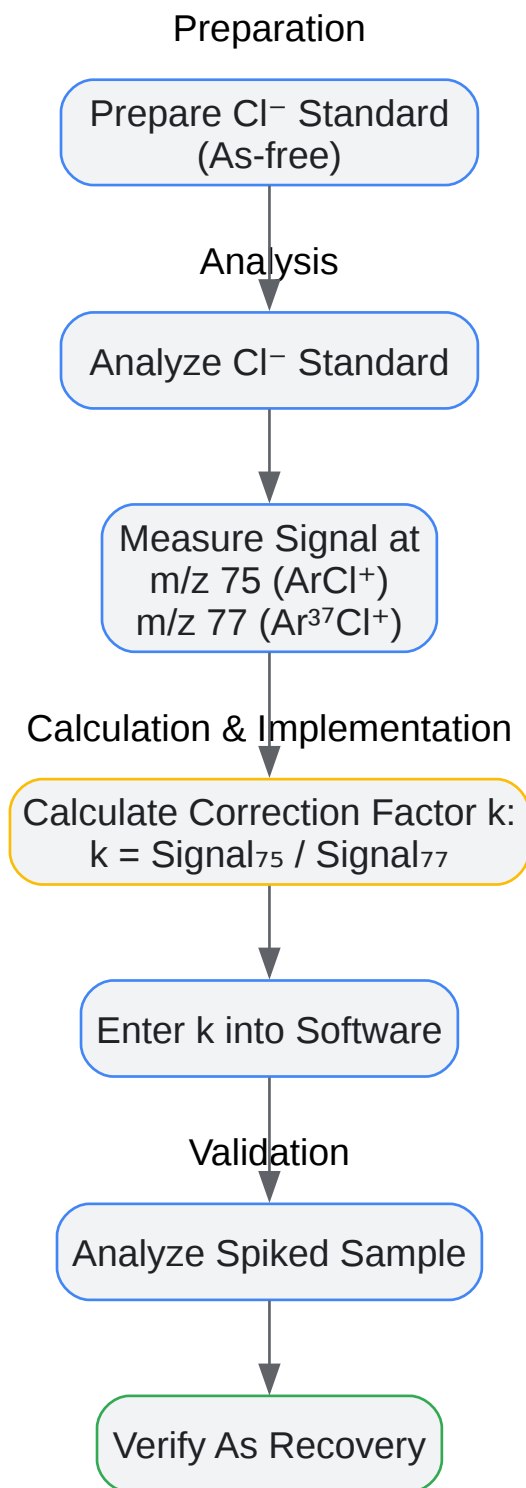
Interference Type	Primary Cause	Recommended Solution	Alternative Solutions
Polyatomic	$40\text{Ar}35\text{Cl}^+$ from high- Cl^- matrix	CRC in Reaction Mode (O_2)	CRC in Collision Mode (He), Mathematical Correction, Chromatographic Separation
Doubly Charged	150Nd^{2+} , 150Sm^{2+} from REEs	Triple Quadrupole ICP-MS	CRC in Reaction Mode (H_2), Mathematical Correction (with caution)
Oxide-based	$59\text{Co}16\text{O}^+$ from high-Co matrix	CRC in Reaction Mode (O_2)	Plasma condition optimization (e.g., nebulizer gas flow) to minimize oxide formation

Part 3: Experimental Protocols

Protocol 1: Setting up a Mathematical Correction for $40\text{Ar}35\text{Cl}^+$

- Prepare Standards:
 - A multi-element calibration standard set containing arsenic at known concentrations (e.g., 0, 1, 5, 10 $\mu\text{g/L}$) in a matrix of 2% nitric acid.
 - A single-element chloride standard at a high concentration (e.g., 1000 mg/L Cl^-) with no arsenic.
 - A blank solution (2% nitric acid).
- Instrument Setup:

- Configure the ICP-MS method to monitor m/z 75 and m/z 77.
- Ensure the instrument is tuned for stability and sensitivity according to standard operating procedures.
- Determine the Correction Factor:
 - Analyze the blank solution to establish the baseline counts at m/z 75 and m/z 77.
 - Analyze the 1000 mg/L chloride standard.
 - Calculate the net signal (blank-subtracted) at m/z 75 (from $40\text{Ar}35\text{Cl}^+$) and m/z 77 (from $40\text{Ar}37\text{Cl}^+$).
 - The correction factor (k) is the ratio of the net signal at m/z 75 to the net signal at m/z 77.
- Implement the Correction:
 - Enter the calculated correction factor into the instrument's software. The software will apply the equation: $\text{Corrected As} = (\text{Signal at 75}) - k * (\text{Signal at 77})$.
- Validation:
 - Analyze a known concentration of arsenic spiked into the high-chloride matrix to verify the accuracy of the correction. The recovery should be within an acceptable range (e.g., 90-110%).



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Arsenic or Not? Get the Right Results from Your Quadrupole ICP-MS \[thermofisher.com\]](#)
- [2. spectroscopyonline.com \[spectroscopyonline.com\]](#)
- [3. Elimination of the argon chloride interference on arsenic speciation in inductively coupled plasma mass spectrometry using ion chromatography - Journal of Analytical Atomic Spectrometry \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. Advantages of reaction cell ICP-MS on doubly charged interferences for arsenic and selenium analysis in foods - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. agilent.com \[agilent.com\]](#)
- [7. uknowledge.uky.edu \[uknowledge.uky.edu\]](#)
- [8. Elimination of the argon chloride interference on arsenic speciation in inductively coupled plasma mass spectrometry using ion chromatography - Journal of Analytical Atomic Spectrometry \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [9. spectroscopyonline.com \[spectroscopyonline.com\]](#)
- [10. Attenuation of doubly charged ion interferences on arsenic and selenium by ICP-MS under low kinetic energy collision cell conditions with hydrogen cell gas - Journal of Analytical Atomic Spectrometry \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [11. Arsenic speciation by ion chromatography with inductively coupled plasma mass spectrometric detection - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. epa.gov \[epa.gov\]](#)
- To cite this document: BenchChem. [Technical Support Center: Mitigating Spectral Interferences in Arsenic Mass Spectrometry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1148489/docs#technical-support-center-mitigating-spectral-interferences-in-arsenic-mass-spectrometry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)